![molecular formula C12H12N4 B2739694 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 453589-46-3](/img/structure/B2739694.png)

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

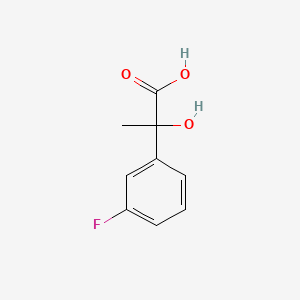

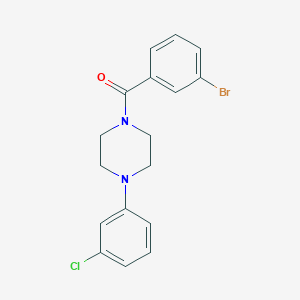

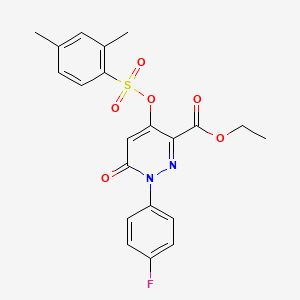

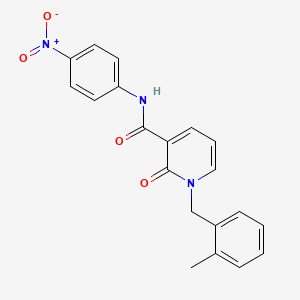

Beschreibung

4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine, commonly known as DM-PPP, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique structure, which is composed of a pyridine ring and a pyrazole ring connected by a methylene bridge. DM-PPP has been found to possess various biological activities and has been studied for its potential use in pharmaceuticals, biochemistry, and other scientific research applications.

Wissenschaftliche Forschungsanwendungen

- Synthesis and Characterization : Researchers have prepared a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides (abbreviated as 5a–n) and thoroughly characterized them . These compounds were synthesized by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids.

- Molecular Docking : Computational studies reveal binding interactions with both DHFR and enoyl ACP reductase active sites, suggesting potential therapeutic applications .

- Polymerization Studies : Investigations into the electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)thiazolo[4,5-b]pyridine) monomers have been conducted. These studies provide insights into the material’s suitability for optoelectronic applications .

- Thiazolo[4,5-b]pyridine Analog : The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine is a heterocyclic derivative with potential applications in materials science, pharmacology, or organic synthesis .

- Structure-Activity Relationship : The partial structures of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) were evaluated. Interestingly, 2,5-dimethylpyrrole was found to enhance cell-specific productivity .

- Synthetic Approaches : Researchers have developed a one-pot synthesis method for 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. The process involves domino imine formation, intramolecular annulation, and the "Ugi-azide reaction" .

Antibacterial Activity and Enzyme Inhibition

Electrochemical and Optical Properties

Heterocyclic Derivatives

Cell-Specific Productivity Enhancement

Pyrrolopyrazine Derivatives

Future Therapeutic Possibilities

Eigenschaften

IUPAC Name |

4,6-dimethyl-3-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-7-9(2)13-11-10(8)12(15-14-11)16-5-3-4-6-16/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWFQSFCNQKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)

![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)

![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)

![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)

![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)

![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)